molecular formula C27H35NO4 B11225915 cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11225915
M. Wt: 437.6 g/mol
InChI Key: YKHAQCQHYNPKIS-UHFFFAOYSA-N
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Description

2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines a cyclohexane ring, an ethylphenoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the cyclohexanecarbonyl chloride and the ethylphenoxy methyl intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and methylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and cyclohexanecarbonyl compounds. Examples include:

Uniqueness

What sets 2-CYCLOHEXANECARBONYL-1-[(4-ETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

cyclohexyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H35NO4/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-21(23)14-15-28(24)27(29)20-8-6-5-7-9-20/h10-13,16-17,20,24H,4-9,14-15,18H2,1-3H3

InChI Key

YKHAQCQHYNPKIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CCCCC4)OC)OC

Origin of Product

United States

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